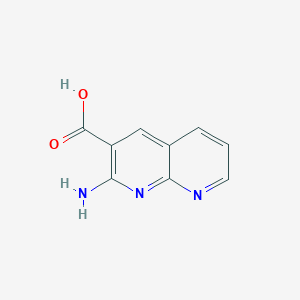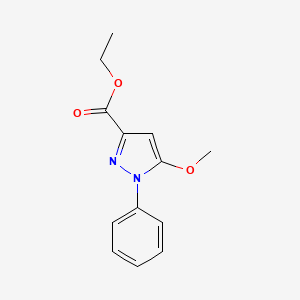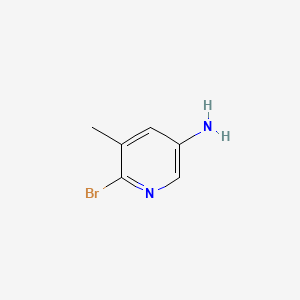
5-Amino-2-bromo-3-picoline
Descripción general
Descripción
The compound "5-Amino-2-bromo-3-picoline" is a derivative of picoline, which is a class of compounds that are methylated analogs of pyridine. The presence of an amino group and a bromo substituent on the picoline ring suggests that this compound could be an intermediate or a reactant in various organic synthesis processes. Although the provided papers do not directly discuss "5-Amino-2-bromo-3-picoline," they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups, rearrangements, and selective functionalization. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involved a relay compound that was chlorinated and treated with ammonia . Similarly, the synthesis of 2-amino-5-picolinium tetrachlorocobaltate(II) was achieved by crystallization in the monoclinic system . These methods suggest that the synthesis of "5-Amino-2-bromo-3-picoline" could also involve strategic functional group transformations and the use of metal salts for crystallization.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a dihydrofuran ring cleaved product was confirmed by X-ray crystallographic analysis . The crystal structure of 2-amino-5-picolinium tetrachlorocobaltate(II) was described with inorganic and organic layers connected by hydrogen bonds . These findings indicate that "5-Amino-2-bromo-3-picoline" could also exhibit interesting structural features, such as hydrogen bonding, which could be elucidated through similar analytical methods.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. Bromo derivatives of amine and phosphine complexes of cyanodihydroborane were synthesized and their reactivity tested, indicating that bromine can act as a good leaving group in these complexes . The 2-nitramino functionality in 2-nitramino-4-picoline was used as a protecting group and a directional handle for regioselective synthesis . These studies suggest that the bromo and amino groups in "5-Amino-2-bromo-3-picoline" could also confer specific reactivity patterns, making it a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. The infrared spectrum was used to confirm the existence of functional groups in the synthesized materials . The thermal stability of compounds was inspected using DTA/TG analyses . The crystal structure of 2-amino-5-methylpyridinium picolinate hydrate revealed hydrogen bonding and weak π-π interactions . These studies provide a framework for predicting the properties of "5-Amino-2-bromo-3-picoline," such as its potential for hydrogen bonding and thermal stability.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application: “5-Amino-2-bromo-3-picoline” is used in the synthesis of novel pyridine-based derivatives. These derivatives have potential applications in various biological activities .
- Methods of Application: The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
- Results or Outcomes: The reaction resulted in a series of novel pyridine derivatives in moderate to good yield. These derivatives were studied using Density Functional Theory (DFT) methods, which suggested possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Application 2: Supramolecular Assembly
- Summary of the Application: “5-Amino-2-bromo-3-picoline” is used in the construction of a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB) through hydrogen bonding interactions .
- Methods of Application: The structure of the molecular salt was determined by single-crystal X-ray crystallography. The synthesized salt was elucidated by optical, Fourier transform infrared and nuclear magnetic resonance spectroscopic studies .
- Results or Outcomes: The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .
Application 3: Synthesis of Pyridine Derivatives
- Summary of the Application: “5-Amino-2-bromo-3-picoline” is used in the synthesis of novel pyridine derivatives via a Suzuki cross-coupling reaction .
- Methods of Application: The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .
- Results or Outcomes: The reaction resulted in a series of novel pyridine derivatives in moderate to good yield. These derivatives were studied using Density Functional Theory (DFT) methods, which suggested possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals .
Application 4: Synthesis of 5-Bromo-2-Chloro-3-Methylpyridine
- Summary of the Application: “5-Amino-2-bromo-3-picoline” is used in the synthesis of 5-bromo-2-chloro-3-methylpyridine .
- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves a series of organic reactions .
- Results or Outcomes: The reaction resulted in the synthesis of 5-bromo-2-chloro-3-methylpyridine .
Application 5: Synthesis of 2-Azidopyridine 1-Oxide
- Summary of the Application: “5-Amino-2-bromo-3-picoline” is used in the synthesis of 2-azidopyridine 1-oxide .
- Methods of Application: The specific methods of application are not detailed in the source, but it typically involves a series of organic reactions .
- Results or Outcomes: The reaction resulted in the synthesis of 2-azidopyridine 1-oxide .
Propiedades
IUPAC Name |
6-bromo-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEONGQZSAUAAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494243 | |
| Record name | 6-Bromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromo-3-picoline | |
CAS RN |
38186-83-3 | |
| Record name | 6-Bromo-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-bromo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



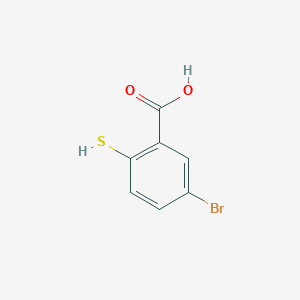


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)

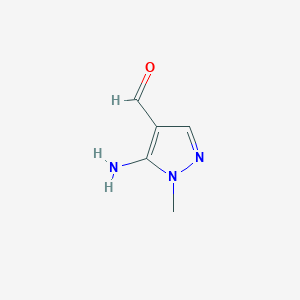
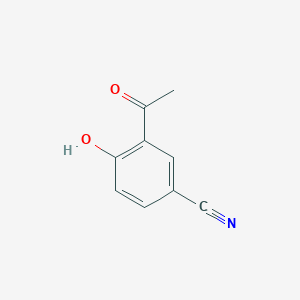
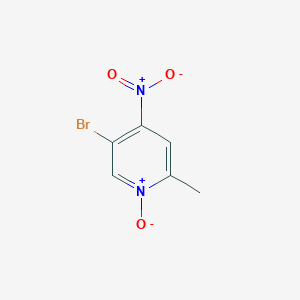
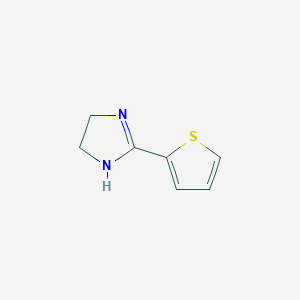
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
